- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348
Cas no 91374-20-8 (Ropinirole hydrochloride)
Ropinirole hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-(Dipropylamino)ethyl)indolin-2-one hydrochloride
- 1,3-dihydro-4-(2-(dipropylamino)ethyl)-2h-indol-2-onemonohydrochloride
- 1,3-dihydro-4-(2-(dipropylamino)ethyl)-2h-indol-2-onmonohydrochloride
- 4-(2-(dipropylamino)ethyl)-2-indolinonemonohydrochloride
- REQUIP
- SKF-101468A
- ROPINIROLE HCL
- 4-(2-Dipropylaminoethyl)-1,3-dihydroindol-2-one hydrochloride
- Ropinirole Hydrochloride
- Ropinirole
- Ropinirole Hydrochlo
- SKF 101468 hydrochloride
- SKF-101468 hydrochloride
- 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride
- ReQuip XL
- Ropinirole (hydrochloride)
- Ropinirole hydrochloride [USAN:USP]
- SK&F 101468-A
- D7ZD41RZI9
- 4-(2-(Dipropylamino)ethyl)-2-indolinone monohydrochloride
- 1,3-Dihydro-4-(2-(dipropylamino)ethyl)-2H-indol-2-one monohydrochloride
- 4-[2-(dipropylamino)ethyl]-1,3
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-, monohydrochloride (9CI)
- Adartrel
- Clevor
- Parkirop
- Ralnea XL
- Repreve
- Ronirol
- Ropark
- Ropitar
- SKF 101468A
- Spiroco XL
- Ropinirole hydrochloride
-
- MDL: MFCD01754173
- Inchi: 1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H
- InChI Key: XDXHAEQXIBQUEZ-UHFFFAOYSA-N
- SMILES: Cl.O=C1CC2C(=CC=CC=2CCN(CCC)CCC)N1
Computed Properties
- Exact Mass: 296.16600
- Monoisotopic Mass: 296.165541
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 287
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: Gray white solid
- Melting Point: 235-243°C
- Boiling Point: 410.5°Cat760mmHg
- Flash Point: 410.5°Cat760mmHg
- Solubility: H2O: >10mg/mL
- PSA: 32.34000
- LogP: 3.78570
Ropinirole hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H400
- Warning Statement: P301+P312+P330
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 22-50/53
- Safety Instruction: 36-60-61-37/39-26
- RTECS:NM3288250
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Ropinirole hydrochloride Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
Ropinirole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EK809-1g |
Ropinirole hydrochloride |
91374-20-8 | 98% | 1g |
¥1684.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EK809-100mg |
Ropinirole hydrochloride |
91374-20-8 | 98% | 100mg |
¥450.0 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R274791-50mg |
Ropinirole hydrochloride |
91374-20-8 | ≥99% | 50mg |
¥278.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R274791-10mg |
Ropinirole hydrochloride |
91374-20-8 | ≥99% | 10mg |
¥92.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S3189-10mM (1mL in DMSO) |
Ropinirole HCl |
91374-20-8 | 99.95% | 10mM (1mL in DMSO) |
¥1070.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3189-25mg |
Ropinirole HCl |
91374-20-8 | 99.95% | 25mg |
¥647.01 | 2023-09-15 | |
| ChemScence | CS-2864-50mg |
Ropinirole (hydrochloride) |
91374-20-8 | 99.85% | 50mg |
$66.0 | 2022-04-26 | |
| ChemScence | CS-2864-100mg |
Ropinirole (hydrochloride) |
91374-20-8 | 99.85% | 100mg |
$99.0 | 2022-04-26 | |
| ChemScence | CS-2864-200mg |
Ropinirole (hydrochloride) |
91374-20-8 | 99.85% | 200mg |
$132.0 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 102850-100mg |
Ropinirole HCl, 99%, a selective dopamine D2 receptor inhibitor with IC50 of 29 nM |
91374-20-8 | 99% | 100mg |
¥ 408 | 2022-04-26 |
Ropinirole hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium
Production Method 2
- Controllable transformation of indoles using iodine(III) reagent, Organic & Biomolecular Chemistry, 2023, 21(1), 179-186
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water
- Some synthetic approaches to ropinirole (SK&F 101468-A): a potent dopamine receptor agonist, Journal of Heterocyclic Chemistry, 1995, 32(3), 875-82
Production Method 4
1.2 Solvents: Ethanol , Water ; 3.5 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water ; 2 h, reflux
1.4 Reagents: Hydrochloric acid ; 30 - 40 min
- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride), Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8
Production Method 5
1.2 Reagents: Acetic acid ; 10 min, rt
1.3 Reagents: Sodium cyanoborohydride ; 2 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 16 h, rt
1.6 Reagents: Potassium carbonate Solvents: Water ; basified, rt
1.7 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
- The development of a short route to the API ropinirole hydrochloride, Organic & Biomolecular Chemistry, 2015, 13(42), 10532-10539
Production Method 6
- Syntheses and in vitro evaluation of 4-(2-aminoethyl)-2(3H)-indolones and related compounds as peripheral prejunctional dopamine receptor agonists, Journal of Medicinal Chemistry, 1986, 29(6), 939-47
Production Method 7
- Nanoencapsulation of a water soluble drug in biocompatible polyesters. Effect of polyesters melting point and glass transition temperature on drug release behavior, European Journal of Pharmaceutical Sciences, 2010, 41(5), 636-643
Ropinirole hydrochloride Raw materials
- 4-2-(4-Methylphenyl)sulfonyloxyethyl-1,3-dihydroindol-2-one
- Ethyl 2-2-(Dipropylamino)ethyl-6-nitrophenyl Pyruvate
- Benzeneacetic acid,2-[2-(dipropylamino)ethyl]-6-nitro-
- 2H-Indol-2-one, 4-[2-(dipropylamino)ethyl]-1,3-dihydro-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, hydrochloride (1:1)
- 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indolin-2-one
Ropinirole hydrochloride Preparation Products
Ropinirole hydrochloride Suppliers
Ropinirole hydrochloride Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ropinirole hydrochloride
Introduction to Ropinirole Hydrochloride (CAS No. 91374-20-8) in Modern Pharmaceutical Research
Ropinirole hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 91374-20-8, is a well-established pharmacological compound that has garnered significant attention in the field of pharmaceutical chemistry and medicine. As a hydrochloride salt of ropinirole, it is primarily recognized for its role as a non-ergoline dopamine agonist, with a broad spectrum of applications in the treatment of neurological and psychiatric disorders. This introduction delves into the compound's chemical properties, pharmacological mechanisms, clinical applications, and recent advancements in research, emphasizing its relevance in contemporary medicinal chemistry.
The molecular structure of ropinirole hydrochloride (CAS No. 91374-20-8) consists of a pyridine ring substituted with an indole moiety, which is a key feature contributing to its dopaminergic activity. The hydrochloride salt enhances the solubility and bioavailability of ropinirole, making it an effective formulation for therapeutic use. The compound's chemical formula is C₂₈H₃₃ClN₄·HCl, reflecting its complex molecular composition. Its stereochemistry, particularly the presence of two chiral centers, influences its pharmacological efficacy and selectivity.
In terms of pharmacodynamics, ropinirole hydrochloride exerts its therapeutic effects primarily by stimulating dopamine receptors in the brain. It binds to D₂ and D₃ receptors with high affinity, which is crucial for its efficacy in treating conditions like Parkinson's disease and restless legs syndrome (RLS). Unlike ergoline-based dopamine agonists, ropinirole lacks serotonin receptor activity, reducing the risk of side effects such as nausea and vomiting. This selectivity has made it a preferred choice in clinical practice.
Recent research has expanded the understanding of ropinirole hydrochloride's mechanisms beyond traditional dopaminergic pathways. Studies have begun to explore its potential role in modulating other neurotransmitter systems, including adrenergic and serotonergic pathways, which may contribute to its broader therapeutic profile. For instance, investigations have suggested that ropinirole may have neuroprotective properties, making it a candidate for exploring potential treatments in neurodegenerative diseases beyond Parkinson's disease.
The clinical applications of ropinirole hydrochloride (CAS No. 91374-20-8) are well-documented, particularly in the management of motor symptoms associated with Parkinson's disease. It improves symptoms such as tremors, rigidity, and bradykinesia by enhancing dopaminergic neurotransmission. Additionally, ropinirole has been approved for the treatment of RLS, where it helps alleviate symptoms like an urge to move legs and sleep disturbances. Its efficacy in both conditions underscores its importance as a therapeutic agent.
Advances in drug delivery systems have further enhanced the therapeutic potential of ropinirole hydrochloride. Innovations such as extended-release formulations have improved patient compliance by providing sustained dopamine receptor stimulation over longer periods. These formulations not only reduce dosing frequency but also minimize peak-trough fluctuations in plasma levels, leading to more stable therapeutic effects. Such developments highlight the ongoing refinement of ropinirole-based therapies to meet patient needs more effectively.
The safety profile of ropinirole hydrochloride (CAS No. 91374-20-8) is another critical aspect that has been extensively studied. While generally well-tolerated, common side effects include nausea, dizziness, and peripheral edema. However, these are often manageable with dose adjustments or supportive therapy. Rare but serious adverse effects include hallucinations and syncopal episodes, particularly at higher doses or in susceptible individuals. Ongoing research aims to identify genetic or environmental factors that may influence these side effects, enabling more personalized treatment approaches.
Recent clinical trials have explored novel indications for ropinirole beyond its established uses. For example, preliminary studies have investigated its potential role in treating opioid withdrawal symptoms due to its dopaminergic activity affecting reward pathways. While further research is needed to confirm these findings, such explorations demonstrate the compound's versatility and highlight opportunities for expanding its therapeutic applications.
The synthesis and structural optimization of ropinirole hydrochloride continue to be areas of active interest in medicinal chemistry research. Advances in synthetic methodologies have enabled more efficient production processes while maintaining high purity standards essential for pharmaceutical use. Additionally, computational modeling techniques are being employed to predict structural modifications that could enhance potency or selectivity without compromising safety profiles.
The future direction of research on ropinirole hydrochloride (CAS No. 91374-20-8) lies in understanding long-term effects and exploring combination therapies that could synergize with existing treatments for neurological disorders. Investigating how ropinirole interacts with other drugs or biological pathways may uncover new therapeutic strategies or refine existing ones based on empirical evidence from clinical studies.
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